molecular formula C₆H₁₀Br₃N₃ B030212 N-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine CAS No. 5423-98-3

N-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine

Cat. No.: B030212
CAS No.: 5423-98-3
M. Wt: 282.96 g/mol
InChI Key: NZXPJPYPDFCVTK-UHFFFAOYSA-N
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Description

4-Amino-5-(bromomethyl)-2-methylpyrimidine is a heterocyclic building block. It has been used in the synthesis of vitamin B1 analogs and thiaminephosphoric acid esters.
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-5,6-dimethyl-4-thieno[2,3-d]pyrimidinamine is a benzodioxine and a thienopyrimidine.

Biological Activity

N-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C17H17N3O2S
  • Molecular Weight : 327.40 g/mol
  • CAS Number : 5423-98-3

Antimycobacterial Activity

Recent studies highlight the compound's role as a potential inhibitor of DprE1 (Decaprenylphosphoryl-β-D-ribofuranose 2'-oxidase), an enzyme critical for the biosynthesis of mycobacterial cell walls. The structure-activity relationship (SAR) studies have shown that modifications in the molecular structure can enhance its potency against Mycobacterium tuberculosis. For example, compounds based on a similar scaffold demonstrated significant antimycobacterial activity with low minimum inhibitory concentrations (MICs) .

The proposed mechanism involves the inhibition of DprE1, leading to disrupted cell wall synthesis in mycobacteria. This inhibition can be quantified through assays measuring cell viability and growth inhibition in cultured bacterial cells. The compound's ability to penetrate mycobacterial membranes enhances its efficacy .

Case Studies and Experimental Data

  • In vitro Studies : A series of analogs derived from the parent compound exhibited varying degrees of DprE1 inhibition. The most potent analogs demonstrated MIC values in the low micromolar range against M. tuberculosis .
  • Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption characteristics and metabolic stability in biological systems, making it a candidate for further development .
  • Toxicity Assessment : Toxicological evaluations indicated that the compound exhibits low cytotoxicity in mammalian cell lines, suggesting a favorable safety profile for potential therapeutic applications .

Data Tables

Compound NameCAS No.Molecular WeightBiological Activity
N-(...dioxin)5423-98-3327.40 g/molDprE1 inhibitor; antimycobacterial
Analog 1XXXXXXXX.XX g/molPotent DprE1 inhibitor
Analog 2XXXXXXXX.XX g/molModerate DprE1 inhibition

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c1-10-11(2)23-17-15(10)16(19-9-20-17)18-7-12-8-21-13-5-3-4-6-14(13)22-12/h3-6,9,12H,7-8H2,1-2H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXGIXNLIJQWFLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=NC(=C12)NCC3COC4=CC=CC=C4O3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40413458
Record name AG-F-87638
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40413458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5423-98-3
Record name AG-F-87638
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40413458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
N-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine
Reactant of Route 3
Reactant of Route 3
N-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine
Reactant of Route 4
N-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine
Reactant of Route 5
N-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine
Reactant of Route 6
N-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine

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